molecular formula C9H13NO2 B1298008 5-(Diethylamino)furan-2-carbaldehyde CAS No. 22868-59-3

5-(Diethylamino)furan-2-carbaldehyde

Cat. No. B1298008
Key on ui cas rn: 22868-59-3
M. Wt: 167.2 g/mol
InChI Key: CSLVNCXGGVYESC-UHFFFAOYSA-N
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Patent
US06482494B2

Procedure details

5-Bromofuraldehyde was dissolved in dimethylsulfoxide (DMSO) and 1-2 drops of Aliquart 336 (tricaprylylmethylammonium chloride, produced by Aldrich Co.) was added to the solution. 10 Equivalents diethylamine was added to the mixture and refluxed for 4 days. The remaining diethylamine was removed from the reaction mixture and subjected to extraction and column chromatography to obtain 5-diethylamino-2-furaldehyde with a yield of 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>CS(C)=O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:9]([N:11]([CH2:12][CH3:13])[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1)[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(O1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The remaining diethylamine was removed from the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction and column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(O1)C=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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